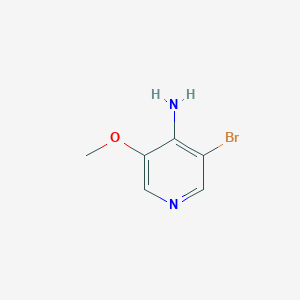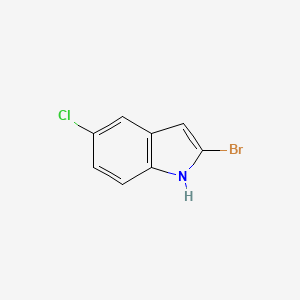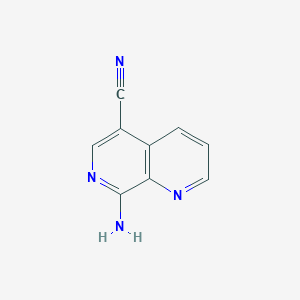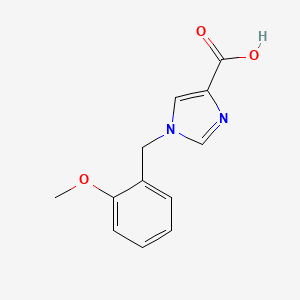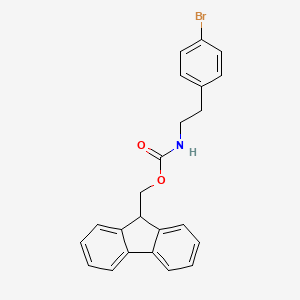
(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate
Overview
Description
(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate is a chemical compound with the molecular formula C23H20BrNO2 and a molecular weight of 422.31 g/mol . This compound is known for its unique structural features, which include a fluorenyl group and a bromophenethylcarbamate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Mechanism of Action
Target of Action
The primary target of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate is amines . This compound acts as a reagent in the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection .
Mode of Action
This compound interacts with its targets, the amines, through a process known as derivatization . This interaction results in the formation of derivatives that can be detected using HPLC and fluorescent detection .
Biochemical Pathways
The biochemical pathway affected by this compound involves the derivatization of amines. This process enhances the detection of amines in HPLC analysis
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of derivatives that can be detected using HPLC and fluorescent detection . This allows for the enhanced detection and analysis of amines.
Biochemical Analysis
Biochemical Properties
(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions . The nature of these interactions can vary, but they often involve the formation of covalent or non-covalent bonds, influencing the enzyme’s activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, changes in gene expression, and modifications in protein activity. The compound’s ability to form stable complexes with target molecules is crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or altering gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and alter the levels of metabolites, influencing the compound’s overall activity and efficacy. The identification of specific metabolic pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments. Understanding the transport mechanisms is important for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target molecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate typically involves the reaction of 9-fluorenylmethyl chloroformate with 2-(4-bromophenyl)ethylamine . The reaction is carried out in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) in dichloromethane (DCM) at temperatures ranging from 0°C to 20°C over a period of 20 hours . The reaction mixture is then purified using flash column chromatography to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the fluorenyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenethylcarbamates, while oxidation and reduction reactions can modify the fluorenyl group.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other compounds
Comparison with Similar Compounds
Similar Compounds
9-Fluorenylmethyl chloroformate: Used as a reagent in peptide synthesis and derivatization of amines.
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: Known for its aggregation-induced emission properties and used in optoelectronics and bio-imaging.
Uniqueness
(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate is unique due to its combination of a fluorenyl group and a bromophenethylcarbamate moiety, which imparts distinct chemical reactivity and potential biological activity. Its structural features allow for diverse applications in research and industry, setting it apart from other similar compounds.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(4-bromophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO2/c24-17-11-9-16(10-12-17)13-14-25-23(26)27-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEHUKGQZFBKMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B1457561.png)
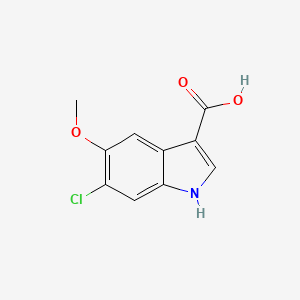



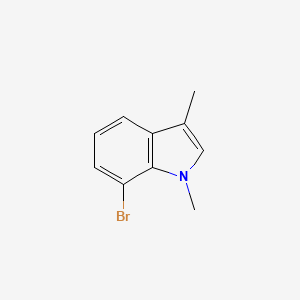

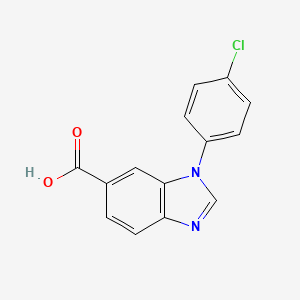
![3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene](/img/structure/B1457570.png)
